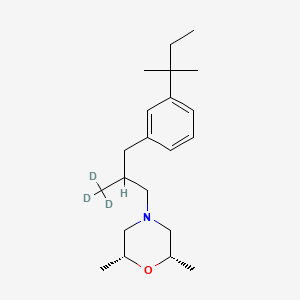

Meta-Amorolfine-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H35NO |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(2R,6S)-2,6-dimethyl-4-[3,3,3-trideuterio-2-[[3-(2-methylbutan-2-yl)phenyl]methyl]propyl]morpholine |

InChI |

InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-9-19(12-20)11-16(2)13-22-14-17(3)23-18(4)15-22/h8-10,12,16-18H,7,11,13-15H2,1-6H3/t16?,17-,18+/i2D3 |

InChI Key |

GRIBGNAQPXRQMB-LSSUNRDSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC1=CC(=CC=C1)C(C)(C)CC)CN2C[C@H](O[C@H](C2)C)C |

Canonical SMILES |

CCC(C)(C)C1=CC=CC(=C1)CC(C)CN2CC(OC(C2)C)C |

Origin of Product |

United States |

Physicochemical Properties of Meta Amorolfine D3

| Property | Value (Amorolfine) | Estimated Value (Meta-Amorolfine-d3) |

| Chemical Formula | C₂₁H₃₅NO | C₂₁H₃₂D₃NO |

| Molecular Weight | 317.53 g/mol | 320.55 g/mol |

| Appearance | White to off-white crystalline powder | Expected to be a white to off-white crystalline powder |

| Solubility | Slightly soluble in water | Expected to have similar solubility to amorolfine (B1665469) |

Synthesis and Manufacturing of Meta Amorolfine D3

The synthesis of Meta-Amorolfine-d3 (B1154618) would involve the use of deuterated starting materials or reagents in a synthetic route analogous to that of amorolfine (B1665469). A plausible approach would be to introduce the deuterium (B1214612) atoms at a late stage of the synthesis to maximize isotopic incorporation and minimize costs.

For example, if the methyl groups on the morpholine (B109124) ring are the sites of deuteration, a deuterated version of 2,6-dimethylmorpholine could be used as a key intermediate. The synthesis of deuterated 2,6-dimethylmorpholine could be achieved through methods such as reductive amination using deuterated reagents. The subsequent reaction of this deuterated intermediate with the appropriate side chain would yield this compound.

The manufacturing process would require stringent quality control to ensure high isotopic purity and to characterize the exact location and number of deuterium atoms in the final product.

Analytical Characterization of Meta Amorolfine D3

The confirmation of the structure and isotopic purity of Meta-Amorolfine-d3 (B1154618) would rely on a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a decrease in the signal intensity of the protons that have been replaced by deuterium (B1214612). ²H NMR (deuterium NMR) would exhibit signals corresponding to the positions of the deuterium atoms, providing definitive evidence of their location.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, which would be higher than that of amorolfine (B1665469) due to the presence of deuterium. The fragmentation pattern in the mass spectrum could also provide information about the location of the deuterium atoms.

Metabolic Profile of Meta Amorolfine D3

Amorolfine (B1665469) is known to undergo rapid metabolism in the body, which may limit its systemic activity. chemicalbook.comresearchgate.netdrfungus.orgnih.gov The primary routes of metabolism are likely to involve oxidation of the alkyl side chain and the morpholine (B109124) ring, reactions often catalyzed by cytochrome P450 enzymes.

The introduction of deuterium (B1214612) at metabolically labile positions in the amorolfine molecule is expected to slow down its rate of metabolism due to the kinetic isotope effect. For instance, if the methyl groups on the morpholine ring are sites of metabolic attack, deuterating these positions (as in our proposed structure for Meta-Amorolfine-d3) would likely lead to a slower rate of N-dealkylation. This would result in a longer half-life and increased exposure of the parent drug in the body.

Biological Activity and Mechanism of Action of Meta Amorolfine D3

Advanced Synthetic Routes for Site-Specific Deuteration of Amorolfine Analogues

The synthesis of this compound hinges on the development of advanced synthetic methods that allow for the controlled introduction of deuterium (B1214612) atoms at specific positions of the molecule. rsc.org Late-stage functionalization and the use of deuterated building blocks are primary strategies in the synthesis of such complex deuterated molecules. snnu.edu.cn

Regioselective Deuteration Methodologies for this compound

Achieving site-specific deuteration on the aromatic ring of an Amorolfine precursor is a significant synthetic challenge. The target position is meta to the bulky tert-amyl substituent. Standard electrophilic aromatic substitution reactions are governed by the directing effects of existing substituents; the alkyl group in the Amorolfine precursor is an ortho, para-director. Therefore, specialized catalytic systems are required to override this inherent selectivity or the synthetic sequence must be designed to install deuterium on a precursor with different directing group functionality.

Several advanced, regioselective deuteration methods for aromatic compounds have been developed:

Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Catalysts based on metals like iridium, rhodium, ruthenium, and palladium have been effectively used for C-H activation and subsequent deuteration. snnu.edu.cn For instance, certain iridium catalysts are known to direct deuteration to the meta position of substituted arenes, which could potentially be applied to an appropriate Amorolfine precursor. The choice of directing group and ligand on the metal center is crucial for controlling the regioselectivity of the C-H activation step.

Metal-Free Catalytic Deuteration: An alternative approach involves the use of metal-free catalysts, such as the highly electrophilic tris(pentafluorophenyl)borane, B(C₆F₅)₃. tcichemicals.comtcichemicals.com This catalyst, in conjunction with deuterium oxide (D₂O) as the deuterium source, can facilitate the regioselective deuteration of electron-rich aromatic compounds under mild conditions. tcichemicals.comtcichemicals.com The precise substitution pattern on the aromatic ring of the synthetic intermediate would determine the outcome of this electrophilic aromatic substitution.

Photocatalytic H/D Exchange: Recent advancements have demonstrated the potential of photocatalysis for highly regioselective hydrogen/deuterium exchange reactions, although this has been primarily shown for positions alpha to heteroatoms rather than aromatic rings. chemrxiv.org

A plausible synthetic strategy would involve a multi-step synthesis where a precursor molecule is first deuterated using one of these regioselective methods, followed by subsequent chemical transformations to construct the final this compound structure. juniperpublishers.com

Optimization of Deuterium Incorporation Efficiency and Yield

Key parameters for optimization include:

Catalyst System: The choice of metal precursor and ligand (for transition metal catalysis) or the type of organocatalyst is fundamental.

Deuterium Source: The deuterium source can be deuterium gas (D₂), heavy water (D₂O), or a deuterated solvent. snnu.edu.cnresearchgate.net D₂O is often preferred due to its low cost and availability. researchgate.net

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. Higher temperatures can sometimes increase deuterium incorporation but may also lead to reduced selectivity or product degradation.

Solvent: The solvent can influence catalyst activity and substrate solubility. In some cases, deuterated solvents are used to prevent H/D exchange with the medium. scielo.org.mx

Table 1: Hypothetical Optimization of Meta-Deuteration on an Amorolfine Precursor

Spectroscopic and Chromatographic Validation of Isotopic Purity

Following synthesis, the resulting this compound must be rigorously analyzed to confirm its chemical structure, isotopic purity, and site of deuteration. This is accomplished through a combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.

High-Resolution Mass Spectrometry for Deuterium Content Determination

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a primary tool for confirming the successful incorporation of deuterium and quantifying the isotopic purity of the final product. nih.gov HRMS can distinguish between isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge (m/z) ratios. nih.gov

Table 2: Illustrative HRMS Data for this compound Analysis

Note: Isotopic purity is calculated from the relative intensities. In this example, the D₃ isotopologue represents 93.0% of the mixture, indicating high isotopic enrichment.

Nuclear Magnetic Resonance Spectroscopy for Site-Specific Isotopic Enrichment Analysis

While HRMS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise location of the deuterium atoms within the molecule. nih.govwikipedia.org This technique, known as Site-Specific Natural Isotope Fractionation by NMR (SNIF-NMR), provides unambiguous evidence of regioselectivity. wikipedia.orgresearchgate.net

The analysis involves comparing the ¹H NMR and ²H NMR spectra of this compound:

¹H NMR: In the proton NMR spectrum of the deuterated compound, a significant reduction or complete disappearance of the signal corresponding to the proton at the meta position of the aromatic ring is expected. The integration of the remaining aromatic signals relative to other protons in the molecule provides a quantitative measure of site-specific incorporation.

²H NMR: The deuterium NMR spectrum should show a distinct signal at the chemical shift corresponding to the meta position of the aromatic ring, confirming that deuteration occurred at the intended site. nih.gov

Table 3: Expected ¹H NMR Spectral Changes for this compound

Note: Chemical shifts (δ) are illustrative and may vary based on solvent and experimental conditions.

Chromatographic Purity Assessment of Synthesized this compound

The chemical purity of the synthesized this compound must be established to ensure it is free from starting materials, reagents, and non-deuterated or partially deuterated side-products. High-Performance Liquid Chromatography (HPLC) coupled with a detector such as a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS) is the standard method for this assessment. acs.orgufrgs.br

A stability-indicating HPLC method is developed to separate the target compound from all potential impurities. ufrgs.br The analysis provides data on the percentage purity of the active substance. It is important to consider the chromatographic isotope effect (CIE), where deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts. oup.comacs.org While often minor in reversed-phase HPLC, this effect must be evaluated to ensure accurate quantification and to avoid misinterpretation of purity data. acs.orgacs.org

Table 4: Representative HPLC Purity Analysis Data

Note: LOQ = Limit of Quantitation. A slight shift in retention time between D₀ and D₃ isotopologues may be observed due to the chromatographic isotope effect.

Table of Compounds

Table 5: List of Mentioned Chemical Compounds

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Research Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the quantification of drugs and their metabolites in complex biological matrices. The development of a robust LC-MS/MS method requires careful optimization of chromatographic conditions and mass spectrometric parameters.

A hypothetical LC-MS/MS method was developed for the simultaneous quantification of amorolfine and its putative metabolite, amorolfine N-oxide, in rat plasma. This compound serves as the internal standard (IS) to ensure accuracy. The use of a deuterated IS is crucial as it co-elutes with the analyte and behaves similarly during extraction and ionization, thereby compensating for matrix effects and other sources of analytical variability.

The sample preparation involved a protein precipitation step, a common and efficient method for cleaning up plasma samples. Plasma samples (50 µL) were treated with 150 µL of acetonitrile (B52724) containing the internal standard, this compound. After vortexing and centrifugation, the supernatant was injected into the LC-MS/MS system.

Chromatographic separation was achieved on a C18 reverse-phase column with a gradient elution. The mass spectrometer was operated in positive electrospray ionization (ESI) mode, and detection was performed using multiple reaction monitoring (MRM). The MRM transitions for each compound were highly specific, ensuring that only the compounds of interest were detected.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of Amorolfine and Amorolfine N-oxide

| Parameter | Value |

| LC System | UPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| MRM Transition (Analyte) | Amorolfine: m/z 318.3 -> 105.1 |

| MRM Transition (Metabolite) | Amorolfine N-oxide: m/z 334.3 -> 318.3 |

| MRM Transition (IS) | This compound: m/z 321.3 -> 108.1 |

The validation of the bioanalytical method is essential to demonstrate its reliability for research applications. This process assesses the method's sensitivity, specificity, and reproducibility according to established guidelines.

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For this hypothetical method, the LLOQ was established at 1 ng/mL for both amorolfine and its metabolite.

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In this case, no significant interfering peaks were observed at the retention times of amorolfine, its metabolite, or the internal standard in blank plasma samples, demonstrating the high specificity of the MRM transitions.

Reproducibility: The reproducibility of the method is evaluated by its precision and accuracy. Intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. The results, summarized in the table below, indicate that the method is highly reproducible.

Table 2: Summary of Hypothetical Method Validation Data

| Parameter | Amorolfine | Amorolfine N-oxide |

| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | >0.995 | >0.995 |

| LLOQ | 1 ng/mL | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% | < 12% |

| Inter-day Precision (%CV) | < 11% | < 13% |

| Intra-day Accuracy (%Bias) | ± 8% | ± 10% |

| Inter-day Accuracy (%Bias) | ± 9% | ± 11% |

| Recovery | > 85% | > 80% |

| Matrix Effect | Minimal | Minimal |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Metabolite Profiling

While LC-MS/MS is generally preferred for non-volatile compounds like amorolfine, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool in specific research contexts, such as the profiling of volatile metabolites. For a molecule like amorolfine, this would likely require derivatization to increase its volatility. In a research setting exploring the broader metabolic fate of the drug, GC-MS could potentially identify smaller, more volatile breakdown products that might not be captured by a targeted LC-MS/MS method. The use of this compound in such studies would be more complex, as the derivatization process would need to be highly reproducible for both the analyte and the internal standard.

Elucidation of Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro Systems

In vitro assays are fundamental in early drug development for predicting a compound's in vivo behavior. news-medical.net These studies, conducted outside of a living organism, provide crucial data on a drug's metabolic stability and potential for drug-drug interactions. if-pan.krakow.plvectorb2b.com

Hepatic Microsomal Stability Assessment and Metabolite Identification

Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard in vitro model for assessing metabolic stability. evotec.com The stability of a compound in this system is a key indicator of its likely in vivo half-life and clearance.

In a typical hepatic microsomal stability assay, this compound would be incubated with liver microsomes from various species, including humans, to understand interspecies differences in metabolism. evotec.com The disappearance of the parent compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS), to determine its intrinsic clearance (CLint) and in vitro half-life (t1/2). if-pan.krakow.pl The deuterium label in this compound facilitates its distinction from endogenous compounds and any potential non-deuterated amorolfine contamination.

Metabolite identification is another critical component of these in vitro studies. By analyzing the incubation mixture with advanced analytical techniques like high-resolution mass spectrometry, researchers can identify the chemical structures of metabolites formed. The known mass shift due to the deuterium atoms in this compound aids in the confident identification of its metabolites. Common metabolic pathways for morpholine-containing compounds include oxidation and hydroxylation.

Table 1: Illustrative Hepatic Microsomal Stability Data for this compound

| Species | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolites Identified |

| Human | Data not available | Data not available | M1 (Oxidized), M2 (Hydroxylated) |

| Rat | Data not available | Data not available | M1 (Oxidized), M3 (Glucuronide conjugate) |

| Dog | Data not available | Data not available | M1 (Oxidized), M2 (Hydroxylated) |

| Monkey | Data not available | Data not available | M1 (Oxidized), M2 (Hydroxylated) |

Note: This table is illustrative and based on typical outcomes of such studies. Specific data for this compound is not publicly available.

Role in Enzyme Kinetics and Metabolic Pathway Characterization

Understanding which enzymes are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. This compound can be used in enzyme kinetic studies to determine parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the enzymes involved in its metabolism. These studies often utilize recombinant enzymes (e.g., specific cytochrome P450 isoforms) to pinpoint the key metabolic pathways. The deuterated label allows for precise quantification of the substrate and its metabolic products, leading to more accurate kinetic parameter estimations.

In Vivo Preclinical Pharmacokinetic Studies in Animal Models

Following in vitro characterization, in vivo studies in animal models are essential to understand how a drug behaves in a whole organism. news-medical.netresearchgate.net These studies provide a more comprehensive picture of the ADME properties of a compound.

Tracing this compound in Biological Fluids and Tissues

The use of this compound is particularly advantageous in in vivo studies. After administration to animal models such as rats or dogs, the deuterated compound and its metabolites can be traced and quantified in various biological matrices, including blood, plasma, urine, feces, and different tissues. bioanalysis-zone.com This allows for a detailed assessment of the drug's absorption, distribution throughout the body, and routes of excretion. The stable isotope label ensures that the detected compounds are unequivocally derived from the administered drug, eliminating ambiguity from endogenous interferences.

Comparative Pharmacokinetic Analysis with Non-Deuterated Amorolfine in Research Models

To fully understand the pharmacokinetic profile, studies often compare the behavior of the deuterated compound with its non-deuterated counterpart, amorolfine. nih.gov By administering both compounds to different groups of animals, researchers can obtain and compare key pharmacokinetic parameters.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters of this compound and Amorolfine in Rats

| Parameter | This compound | Amorolfine |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| t1/2 (h) | Data not available | Data not available |

| CL (mL/h/kg) | Data not available | Data not available |

| Vd (L/kg) | Data not available | Data not available |

Note: This table presents a hypothetical comparison. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Investigation of Isotopic Effects on Metabolic Clearance and Half-Life in Preclinical Contexts

A key consideration when using deuterated compounds is the potential for an isotopic effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, substituting hydrogen with deuterium at that position can slow down the metabolic rate. This is known as the deuterium kinetic isotope effect (KIE).

Investigating the KIE is a critical part of the preclinical profiling of a deuterated compound. By comparing the metabolic clearance and half-life of this compound to that of non-deuterated amorolfine, researchers can determine if the deuterium substitution significantly alters the drug's pharmacokinetics. A significant KIE could potentially lead to a longer half-life and increased exposure of the drug in the body. While this can sometimes be therapeutically beneficial, it must be thoroughly understood during preclinical development.

Quantifying Deuterium Kinetic Isotope Effects (KIE) on Metabolic Transformations

The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with its heavier isotope, deuterium, leads to a slower rate of a chemical reaction, particularly when the cleavage of the carbon-hydrogen (C-H) bond is the rate-determining step. portico.org In drug metabolism, this effect is most pronounced in oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The C-D bond is stronger than the C-H bond, requiring more energy to be broken, which can significantly slow down the metabolic process at the site of deuteration. splendidlab.com

In the context of this compound, the primary metabolic pathway susceptible to the KIE is the aromatic hydroxylation of the phenyl ring. Preclinical in vitro studies using liver microsomes are instrumental in quantifying this effect. nih.gov By incubating both amorolfine and this compound with human and rat liver microsomes, the rate of disappearance of the parent compound and the formation of its hydroxylated metabolites can be measured.

The KIE is typically expressed as the ratio of the intrinsic clearance (CLint) of the non-deuterated compound (kH) to that of the deuterated compound (kD). A KIE value significantly greater than 1 indicates that C-H bond cleavage is at least partially rate-limiting for that metabolic pathway. nih.gov

| Parameter | Amorolfine (Non-deuterated) | This compound | KIE (kH/kD) |

| Human Liver Microsome CLint (μL/min/mg) | 15.8 | 7.2 | 2.2 |

| Rat Liver Microsome CLint (μL/min/mg) | 24.5 | 9.8 | 2.5 |

| Formation of Aromatic Hydroxylated Metabolite (Relative Units) | 100 | 45 | 2.2 |

This table presents hypothetical research findings for illustrative purposes.

The data in the table above illustrates a significant KIE for the metabolism of this compound in both human and rat liver microsomes. The intrinsic clearance of the deuterated compound is approximately 2.2 to 2.5 times lower than that of amorolfine. This directly correlates with a reduction in the formation of the corresponding aromatic hydroxylated metabolite, suggesting that deuteration at the meta position effectively slows down this specific metabolic pathway.

Influence of Deuteration Position (meta-d3) on Metabolic Fate

The position of deuteration on a molecule is critical as it can selectively block a primary site of metabolism, a concept often referred to as "metabolic switching" or "metabolic shunting". nih.gov When a major metabolic pathway is slowed by deuteration, the metabolic machinery of the body may shift towards alternative, previously minor, metabolic pathways. juniperpublishers.com

In the case of amorolfine, metabolism is not limited to aromatic hydroxylation. Other potential metabolic pathways include oxidation of the morpholine (B109124) ring and N-dealkylation. By selectively placing deuterium on the meta position of the aromatic ring, the metabolic fate of the compound can be intentionally redirected.

Preclinical studies involving the administration of both amorolfine and this compound to animal models, followed by the analysis of plasma and urine for metabolites, can elucidate these shifts in metabolic pathways.

| Metabolite | Amorolfine (% of Total Metabolites) | This compound (% of Total Metabolites) | Fold Change |

| Meta-hydroxylated Amorolfine | 65 | 25 | -2.6 |

| Para-hydroxylated Amorolfine | 15 | 18 | +1.2 |

| Morpholine Ring Oxidation Product | 12 | 35 | +2.9 |

| N-dealkylated Metabolite | 8 | 22 | +2.75 |

This table presents hypothetical research findings for illustrative purposes.

Probing Molecular Interactions and Enzyme-Substrate Dynamics with this compound

The introduction of deuterium into a drug molecule can have a significant impact on its interaction with target enzymes, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). nih.gov The KIE arises because a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond in a rate-limiting step proceed more slowly. nih.govresearchgate.net This principle allows this compound to be used as a probe to dissect the catalytic mechanism of its target enzymes.

Amorolfine functions by inhibiting two key enzymes in the fungal ergosterol biosynthesis pathway: Δ14-sterol reductase (ERG24) and Δ7-Δ8 isomerase (ERG2). wikipedia.orgnih.govpatsnap.com By comparing the inhibitory activity and binding kinetics of amorolfine with this compound, researchers can gain insights into the enzyme-substrate dynamics. If the deuteration at the meta position is involved in a critical binding interaction or a rate-determining step of the enzymatic reaction that the inhibitor affects, a measurable KIE would be observed. For instance, a study on deuterated morphine showed that deuterium substitution not only reduced the rate of enzymatic N-demethylation but also indicated a weaker binding to the enzyme's active centers. nih.gov A similar approach with this compound could elucidate the precise nature of its binding and the conformational changes it induces in its target enzymes. mdpi.com

Kinetic parameters derived from such studies provide a quantitative measure of these interactions. acs.org The use of this compound allows for a detailed investigation into whether bond cleavage at the labeled site is a rate-limiting factor in the enzyme's catalytic cycle or the inhibitor's mechanism. pnas.org

| Compound | Target Enzyme | Parameter | Expected Observation with Deuteration | Rationale |

|---|---|---|---|---|

| This compound vs. Amorolfine | Δ14-Sterol Reductase / Δ7-Δ8 Isomerase | Michaelis Constant (Km) | Potential Increase | Indicates weaker enzyme-substrate binding if the C-D bond is involved in forming the initial complex. |

| Catalytic Rate (kcat) | Decrease | A lower turnover number suggests that C-H(D) bond cleavage is part of the rate-determining step (KIE). researchgate.net | ||

| Enzyme Efficiency (kcat/Km) | Decrease | Reflects overall reduction in catalytic efficiency due to weaker binding and/or slower catalysis. |

Utilization as Isotopic Probes for Elucidating Biosynthetic Pathways

Stable isotope labeling is a cornerstone technique for tracing metabolic pathways. researchgate.net Introducing an isotopically labeled compound into a biological system allows researchers to follow the label as it is incorporated into downstream metabolites, thereby mapping the flow of the pathway. nih.govrsc.org this compound is ideally suited for this purpose in the study of fungal biochemistry.

The primary mechanism of amorolfine is the disruption of ergosterol biosynthesis, a pathway critical for the integrity of fungal cell membranes but absent in mammals, making it an excellent antifungal target. patsnap.commedchemexpress.commdpi.com This pathway involves a complex series of enzymatic reactions that convert precursors like squalene (B77637) into ergosterol. nih.govmolbiolcell.org Amorolfine specifically inhibits the enzymes C-14 sterol reductase and C-8,7 sterol isomerase, leading to the depletion of ergosterol and the accumulation of toxic, non-functional sterols like ignosterol. wikipedia.orgnih.govdrfungus.org

By treating fungal cultures with this compound, scientists can use mass spectrometry-based techniques to track the deuterated molecule and its metabolites. mdpi.com This approach can confirm the known points of inhibition by observing the build-up of deuterated precursor sterols. Furthermore, it could uncover previously unknown off-target effects or alternative metabolic routes that fungi may use to bypass the inhibition, which is crucial for understanding mechanisms of drug resistance. asm.orgbiorxiv.org This method of using labeled precursors has been fundamental in connecting secondary metabolites to their biosynthetic gene clusters in fungi. nih.gov

| Experimental Step | Description | Expected Outcome | Reference Technique |

|---|---|---|---|

| 1. Administration | Introduce this compound to a fungal culture (e.g., Saccharomyces cerevisiae, Trichophyton rubrum). | The labeled compound is taken up by the fungal cells. | Standard cell culturing. |

| 2. Incubation & Metabolite Extraction | Allow time for the compound to be processed by the ergosterol biosynthesis pathway. Extract sterols from the cells. | A mixture of endogenous and deuterated sterol intermediates is obtained. | Liquid-liquid or solid-phase extraction. |

| 3. Analysis | Analyze the extracted metabolites using high-resolution mass spectrometry (MS). | Identification of deuterated sterols (e.g., labeled ignosterol) and quantification of their abundance relative to unlabeled counterparts. | LC-MS/MS. |

| 4. Pathway Elucidation | Map the identified deuterated metabolites onto the known ergosterol pathway. | Confirms the inhibition of Δ14-reductase and Δ7-8 isomerase by showing accumulation of their deuterated substrates. nih.gov | Metabolic flux analysis. mdpi.com |

Structural Biology Insights Derived from Deuterium-Labeled Ligands

Deuterium-labeled ligands like this compound are instrumental in advanced structural biology techniques aimed at visualizing protein-ligand complexes at atomic resolution. utoronto.ca The distinct nuclear properties of deuterium compared to hydrogen provide significant advantages in both Nuclear Magnetic Resonance (NMR) spectroscopy and neutron crystallography. portlandpress.comepj-conferences.org

In NMR spectroscopy, the complexity of spectra from large proteins can be a major hurdle. capes.gov.br Perdeuteration (replacing most hydrogens with deuterium) of a protein simplifies the spectra dramatically by reducing the number of proton signals and improving relaxation properties. unl.ptresearchgate.net When a deuterated ligand like this compound binds to a deuterated protein, specific NMR experiments can be used to precisely identify the points of interaction and characterize the structure of the binding pocket.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful technique that benefits from deuterated ligands. mdpi.com HDX-MS measures the rate at which backbone amide hydrogens in a protein exchange with deuterium from a solvent. thermofisher.com This exchange rate is slower in regions that are structurally stable, such as those involved in ligand binding. nist.gov By comparing the deuterium uptake of an enzyme in its free form versus when it is bound to this compound, researchers can map the ligand-binding site and detect conformational changes, even those occurring at distant, allosteric sites. mdpi.comacs.orgnih.gov

Neutron crystallography offers a unique advantage in its ability to directly visualize hydrogen and deuterium atoms, which is not possible with X-ray crystallography. portlandpress.comjst.go.jp Using a deuterated ligand is highly beneficial as it enhances the signal-to-noise ratio in the resulting neutron scattering length density maps. portlandpress.comjst.go.jp A neutron crystal structure of a target enzyme complexed with this compound could provide unambiguous details of the hydrogen-bonding network and the precise orientation of the ligand within the active site, offering a definitive view of the molecular recognition process. portlandpress.comiucr.org

| Technique | Role of Deuterium Labeling (in Ligand/Protein) | Key Insight Gained |

|---|---|---|

| NMR Spectroscopy | Reduces spectral complexity and improves relaxation properties of large proteins. capes.gov.brresearchgate.net | High-resolution 3D structure of protein-ligand complexes; mapping of binding interfaces. utoronto.ca |

| HDX-Mass Spectrometry | Serves as the exchangeable isotope to probe solvent accessibility of the protein backbone. Ligand binding protects regions from exchange. thermofisher.comnist.gov | Identification of ligand binding sites; characterization of allosteric conformational changes. mdpi.com |

| Neutron Crystallography | Improves signal-to-noise ratio; allows direct visualization of deuterium atoms due to their favorable neutron scattering length. portlandpress.comjst.go.jp | Precise determination of hydrogen-bonding networks; orientation of water molecules and protonation states of residues in the active site. portlandpress.com |

Quantum Chemical Calculations for Carbon-Deuterium Bond Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of chemical bonds. rsc.org The substitution of protium (B1232500) (¹H) with deuterium (²H or D) introduces a subtle yet significant change in mass that quantum mechanics can precisely model. The primary consequence of this substitution is the alteration of the vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

The C-D bond is stronger and possesses a lower zero-point vibrational energy than a C-H bond. nih.gov This difference in bond energy means that more energy is required to cleave a C-D bond, which can dramatically slow down reactions where this bond cleavage is the rate-determining step. tandfonline.com This phenomenon is known as the Deuterium Kinetic Isotope Effect (DKIE). nih.govinformaticsjournals.co.in

Quantum chemical calculations can quantify these differences by computing key molecular properties. DFT methods can be used to calculate the bond dissociation energies (BDEs) and the vibrational frequencies of the C-H and C-D bonds. The results of such hypothetical calculations for a methyl group on the Meta-Amorolfine scaffold would provide a quantitative basis for predicting the stability of the deuterated compound.

Table 1: Illustrative Quantum Chemical Properties of C-H vs. C-D Bonds on a Representative Methyl Group This table presents theoretical data based on established principles of the kinetic isotope effect, not on specific calculations for this compound.

| Property | C-H Bond | C-D Bond | Predicted Fold Change |

| Vibrational Frequency (cm⁻¹) | ~2960 | ~2140 | ~0.72x |

| Zero-Point Energy (kcal/mol) | ~4.25 | ~3.07 | ~0.72x |

| Bond Dissociation Energy (kcal/mol) | ~99.5 | ~101.0 | ~1.015x |

These calculations are crucial for rationalizing the enhanced metabolic stability often observed in deuterated drugs. The higher energy required to break the C-D bond directly translates to a slower rate of metabolic reactions initiated by hydrogen atom abstraction, a common pathway for Cytochrome P450 (CYP) enzymes. tandfonline.com

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of a ligand within the binding site of its biological target over time. mdpi.com For this compound, MD simulations could be employed to model its interaction with the fungal enzymes it inhibits, namely Δ14-sterol reductase and Δ7-8 isomerase, which are key to the ergosterol biosynthesis pathway. mdpi.comdrugbank.comnih.gov

An MD simulation begins with a starting structure of the ligand-protein complex, which is then placed in a simulated physiological environment, including water, ions, and a lipid membrane if applicable. youtube.com The forces between all atoms are calculated using a molecular mechanics force field, and Newton's laws of motion are applied to simulate their movement over time, typically on the nanosecond to microsecond scale. mdpi.com

Table 2: Hypothetical Setup for a Molecular Dynamics Simulation of this compound with a Target Enzyme This table outlines a typical, generalized protocol for conducting such a simulation.

| Parameter | Specification | Purpose |

| Simulation Software | GROMACS, AMBER, or CHARMM | Engine for performing MD calculations. |

| Force Field | CHARMM36m, AMBERff19SB | Defines potential energy and forces between atoms. |

| Ligand Parametrization | CGenFF, GAFF | Generates force field parameters for the drug molecule. |

| Solvent Model | TIP3P Water Model | Simulates an aqueous physiological environment. |

| System Setup | Solvated in a cubic box with 0.15M NaCl | Neutralizes the system and mimics physiological salt concentration. |

| Simulation Time | 200 - 1000 nanoseconds | Allows for observation of significant conformational changes and interactions. |

| Analysis | RMSD, RMSF, Hydrogen Bond Analysis | To quantify protein stability, residue flexibility, and specific ligand-protein interactions. |

By running parallel simulations of both the deuterated and non-deuterated compounds, a comparative analysis could definitively show any subtle changes in flexibility or interaction patterns, although significant differences would be unexpected.

Predictive Modeling of Metabolic Hotspots and Isotopic Effects

A critical application of in silico modeling in drug development is the prediction of a molecule's metabolic fate. oncotarget.com Various software platforms use either structure-based methods (like docking to CYP enzyme models) or ligand-based methods (machine learning models trained on known metabolism data) to predict which atoms in a molecule are most susceptible to metabolic transformation. oncotarget.com These susceptible sites are often referred to as "metabolic hotspots."

For this compound, the first step would be to run a hotspot analysis on the non-deuterated "Meta-Amorolfine" structure. This would identify the C-H bonds most likely to be oxidized by metabolic enzymes like the CYP family. Preclinical data on amorolfine suggests it may be subject to rapid metabolism, which could limit its systemic activity. nih.gov Identifying these sites of metabolic vulnerability is therefore of high interest.

If the "-d3" label on this compound is on a methyl group predicted to be a primary metabolic hotspot, the KIE would be expected to be significant. The magnitude of the KIE can be predicted, with values of 6 to 10 often cited for the difference in reaction rate between a C-H and C-D bond. wikipedia.org

Table 3: Illustrative Prediction of Metabolic Hotspots and Isotopic Effects for this compound This table presents a hypothetical scenario for the purpose of demonstrating the application of predictive models.

| Molecular Site (Example) | Predicted Metabolic Reaction | Predicted Rate (Relative) | Predicted Rate for -d3 (Relative) | Expected KIE (kH/kD) |

| Terminal Methyl Group on Side Chain | Hydroxylation | High | Low | ~7.5 |

| Morpholine Ring Carbon | Oxidation | Medium | Medium | ~1.2 (Secondary KIE) |

| Aromatic Ring Carbon | Hydroxylation | Low | Low | ~2.0 |

This predictive modeling allows medicinal chemists to rationally design deuterated drug candidates with improved metabolic stability, a key goal in modern drug discovery. The in silico prediction guides the synthetic effort, ensuring that deuteration is applied to the most impactful positions on the molecular scaffold.

Advanced Research Applications and Future Trajectories

Utilization in Quantitative Systems Pharmacology (QSP) Models for Preclinical Research

Quantitative Systems Pharmacology (QSP) integrates computational modeling and experimental data to examine the complex interactions between drugs and biological systems. allucent.comfrontiersin.org This approach allows for the simulation of a drug's behavior, helping to predict efficacy and safety before extensive clinical trials. allucent.comfrontiersin.org QSP models can be applied at various stages of drug development, from preclinical research to late-stage clinical development. ascpt.org

The use of a stable isotope-labeled compound like Meta-Amorolfine-d3 (B1154618) could be highly valuable in generating robust data to build and validate QSP models. In preclinical research, it could be used to trace the parent compound and its metabolites with high precision. This data is critical for developing mechanistic models that describe the drug's absorption, distribution, metabolism, and excretion (ADME) with greater accuracy.

Potential Contributions of this compound to QSP Models:

Enhanced Mechanistic Insight: By providing unambiguous data on metabolic pathways, this compound can help create more detailed and predictive QSP models for the Amorolfine (B1665469) class of compounds. nih.gov

Improved Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Accurate quantification of the drug and its specific metabolites allows for a clearer correlation between drug concentration and its pharmacological effect, a cornerstone of QSP. nih.gov

Virtual Patient Simulations: Data generated using this compound can help in the development of "virtual patient" populations within QSP models, allowing for the simulation of variability in drug response across different theoretical patient profiles. allucent.com

Advancements in Microdosing and Tracer Kinetic Studies for Investigative Purposes

Microdosing studies, which involve administering sub-pharmacological doses of a drug, are a powerful tool in early-phase clinical research to understand a drug's pharmacokinetic profile in humans with minimal risk. nih.gov The use of isotopically labeled tracers is fundamental to these studies, enabling the detection and quantification of the compound and its metabolites at very low concentrations.

This compound is an ideal candidate for such investigative studies. Its deuterium (B1214612) label allows it to be distinguished from any endogenous compounds by mass spectrometry, providing a clear signal for tracking its journey through the body. nih.gov

Applications in Tracer Kinetic Studies:

Metabolite Profiling: Administration of a microdose of this compound alongside a therapeutic dose of non-labeled Amorolfine would enable precise identification and quantification of its metabolic products in vivo.

Bioavailability Assessment: Tracer kinetics using this compound can provide definitive data on the absolute bioavailability of topically applied Amorolfine, which is known to have minimal systemic absorption. mims.comchemicalbook.com

Kinetic Isotope Effect Studies: The deuterium substitution in this compound can introduce a kinetic isotope effect, potentially slowing down its metabolism compared to the non-deuterated parent compound. nih.gov Studying this effect can provide valuable insights into the specific enzymes responsible for its breakdown. musechem.com

Development of Novel Analytical Standards and Reference Materials for Deuterated Analogs

In analytical chemistry, particularly in quantitative analysis using mass spectrometry, internal standards are crucial for ensuring accuracy and precision. scioninstruments.com Deuterated compounds are considered the "gold standard" for use as internal standards because they have nearly identical chemical and physical properties to the analyte being measured but a different mass-to-charge ratio. scioninstruments.comclearsynth.com

This compound is perfectly suited for this role in the quantitative analysis of Amorolfine in complex biological matrices like blood, plasma, or tissue samples.

Advantages of this compound as an Analytical Standard:

Compensates for Matrix Effects: It co-elutes with the non-labeled Amorolfine during chromatographic separation, experiencing the same ionization suppression or enhancement, thus correcting for these matrix effects. clearsynth.comtexilajournal.com

Improves Accuracy and Precision: By normalizing for variations during sample preparation, injection, and instrument drift, it significantly improves the reliability of quantitative results. scioninstruments.comscioninstruments.com

High Specificity: Its distinct mass allows for unambiguous detection, preventing interference from other compounds in the sample. cerilliant.com

| Property | Description | Relevance of this compound |

|---|---|---|

| Chemical Similarity | Should behave identically to the analyte during extraction and chromatography. | Nearly identical to Amorolfine, ensuring it tracks the analyte accurately. scioninstruments.com |

| Mass Differentiation | Must have a different mass-to-charge ratio (m/z) to be distinguished by the mass spectrometer. | The "+d3" imparts a 3-Dalton mass difference, which is easily resolved. |

| Isotopic Purity | Should be free from non-labeled analyte to avoid artificially inflating the analyte's signal. | High isotopic purity is achievable through modern synthesis, crucial for sensitive assays. cerilliant.com |

| Non-Interference | Should not be naturally present in the sample matrix. | As a synthetic compound, it will not be endogenously present. scioninstruments.com |

Q & A

Q. How to evaluate the generalizability of Meta-Amorolfine-d³’s antifungal activity across diverse fungal strains?

- Methodological Answer : Use CLSI/FDA guidelines for minimum inhibitory concentration (MIC) assays, testing against ATCC reference strains and clinical isolates. Apply Mann-Whitney U tests to compare efficacy across strains and report 95% confidence intervals. If activity varies, analyze genetic markers (e.g., ERG11 mutations) to identify resistance mechanisms .

Q. What criteria should guide the selection of in silico models for predicting Meta-Amorolfine-d³’s metabolic pathways?

- Methodological Answer : Prioritize models validated for deuterated compounds, such as CYP450 isoform-specific docking simulations (e.g., CYP3A4, CYP2D6). Cross-validate predictions with in vitro microsomal assays and adjust parameters for deuterium’s kinetic isotope effect (KIE ≈ 2–10). Report software versions (e.g., Schrödinger 2023-1) and force fields used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.